(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate
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Overview
Description
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The presence of the 1,2,3-triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in drug discovery and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity.
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Step 1: Synthesis of 1-phenyl-1H-1,2,3-triazole
Reagents: Phenylacetylene, sodium azide, copper(I) bromide, and a suitable solvent (e.g., dimethyl sulfoxide).
Conditions: The reaction is carried out at room temperature under an inert atmosphere.
Product: 1-phenyl-1H-1,2,3-triazole.
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Step 2: Formation of this compound
Reagents: 1-phenyl-1H-1,2,3-triazole, 3-chlorophenyl isocyanate, and a suitable base (e.g., triethylamine).
Conditions: The reaction is carried out at room temperature with stirring.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced carbamate compounds.
Scientific Research Applications
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate
- 1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-bromophenyl)carbamate
- 1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-fluorophenyl)carbamate
Uniqueness
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-5-4-6-13(9-12)18-16(22)23-11-14-10-21(20-19-14)15-7-2-1-3-8-15/h1-10H,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKAPOHRGRTWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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